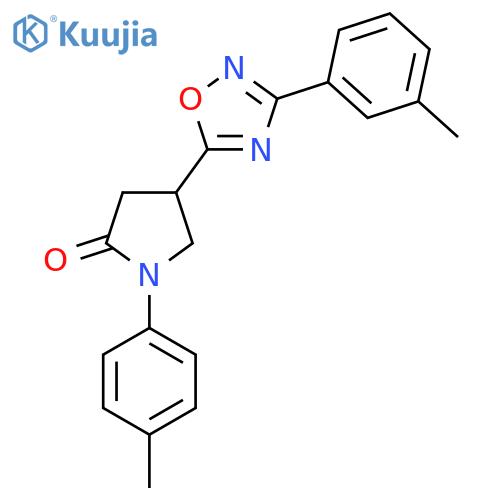Cas no 946376-14-3 (1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one)
1-(4-メチルフェニル)-4-[3-(3-メチルフェニル)-1,2,4-オキサジアゾール-5-イル]ピロリジン-2-オンは、複雑なオキサジアゾールおよびピロリジノン骨格を有する有機化合物です。この化合物は、医薬品中間体や生物活性物質の合成において重要な役割を果たす可能性があります。分子内に存在するオキサジアゾール環は高い安定性を示し、ピロリジン-2-オン部分は構造的多様性を提供します。2つのメチルフェニル基が導入されることで、脂溶性の調整や分子間相互作用の最適化が可能となります。この構造的特徴から、標的タンパク質との特異的結合や薬理活性の向上が期待されます。特に中枢神経系関連の薬剤開発分野での応用が注目されています。

946376-14-3 structure
商品名:1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one
1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one 化学的及び物理的性質
名前と識別子
-
- 1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one
- 946376-14-3
- BDBM50390053
- AKOS021703115
- CHEMBL2069379
- 1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
- EN300-26867955
- Z370706618
-
- インチ: 1S/C20H19N3O2/c1-13-6-8-17(9-7-13)23-12-16(11-18(23)24)20-21-19(22-25-20)15-5-3-4-14(2)10-15/h3-10,16H,11-12H2,1-2H3
- InChIKey: MOSVQDPBWVLHEA-UHFFFAOYSA-N
- ほほえんだ: O1C(C2CC(N(C3C=CC(C)=CC=3)C2)=O)=NC(C2C=CC=C(C)C=2)=N1
計算された属性
- せいみつぶんしりょう: 333.147726857g/mol
- どういたいしつりょう: 333.147726857g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 478
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.2Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26867955-0.05g |
1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
946376-14-3 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 | |
| 1PlusChem | 1P02AEBP-50mg |
1-(4-methylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
946376-14-3 | 90% | 50mg |
$3467.00 | 2023-12-16 |
1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one 関連文献
-
Shubo Wang,Jun Pu,Yao Tong,Yuanyuan Cheng,Yan Gao,Zhenghua Wang J. Mater. Chem. A, 2014,2, 5434-5440
-
Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
946376-14-3 (1-(4-methylphenyl)-4-3-(3-methylphenyl)-1,2,4-oxadiazol-5-ylpyrrolidin-2-one) 関連製品
- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)
- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)
- 860786-28-3(2-4-(4-Fluorophenyl)piperazino-4-phenylnicotinonitrile)
- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
